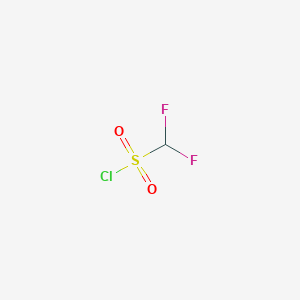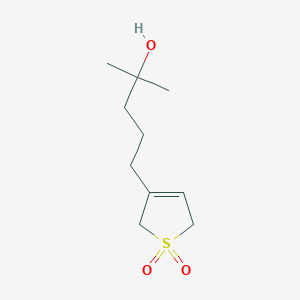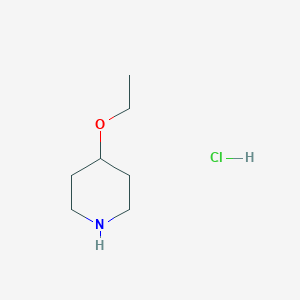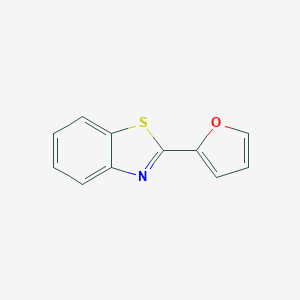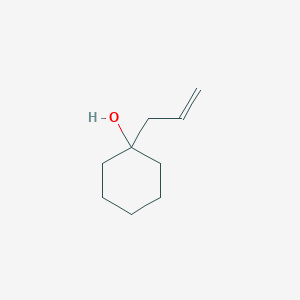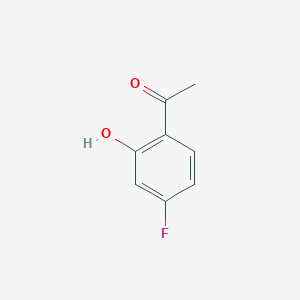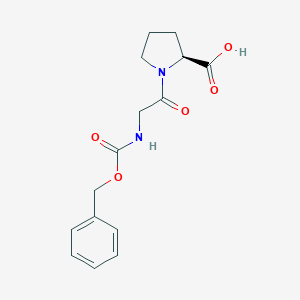
Z-Gly-Pro-OH
概要
説明
Z-Gly-Pro (3-Amino-2-hydroxypropyl) is a cyclic dipeptide, which is a type of small molecule composed of two amino acids linked by a peptide bond. It is an important component of several physiological processes and has been studied in a number of scientific research applications.
科学的研究の応用
1. NO2センシング特性の向上 Z-Gly-Pro-OHは、NO2に対するセンシング特性を向上させるために、単層カーボンナノチューブ(SWNT)の機能化に使用されてきました . 機能化プロセスには、1,3-双極子環状付加反応が含まれており、これはカーボンナノチューブの特性を改変しますが、その電子特性は維持されます .
抗がん活性
Z-Gly-Proは、腫瘍関連線維芽細胞の表面で過剰発現するセリンプロテアーゼである線維芽細胞活性化タンパク質(FAP)を標的とするプロドラッグの合成に使用されてきました . これらのプロドラッグは、4T1乳がん細胞株の増殖を阻害する高い効力を示しています .
3. 生物学的に重要な蛍光標識ペプチドテトラマーまたはダイマーの調製 this compoundと同様の化合物であるZ-Pro-OHは、生物学的に重要な蛍光標識ペプチドテトラマーまたはダイマーを調製するために使用されてきました .
4. ベンゾキサゾール誘導体ヒト好中球エラスターゼ(HNE)阻害剤の合成 Z-Pro-OHは、ベンゾキサゾール誘導体ヒト好中球エラスターゼ(HNE)阻害剤を合成するための反応物としても使用されてきました .
コラゲナーゼの基質
Z-Gly-Proの誘導体であるZ-Gly-Pro-Gly-Gly-Pro-Ala-OHは、コラゲナーゼの基質として使用されてきました . この化合物の酵素的切断により、ニンヒドリンとの反応によって比色法で測定できるGly-Pro-Alaが生成されます .
Aib-Proエンドチオペプチドの調製
作用機序
Target of Action
Z-Gly-Pro-OH, also known as Z-Gly-Pro or N-Cbz-glycyl-L-proline, primarily targets the enzyme Fibroblast Activation Protein-alpha (FAPα) . This makes FAPα an attractive target for the design of tumor-targeting prodrugs .
Mode of Action
The mode of action of this compound involves its interaction with FAPα. In a study, it was demonstrated that a new targeted drug with anti-tumor activity was formed by combining Epirubicin (EPI) with the FAPα-specific dipeptide Z-Gly-Pro . The resulting compound, named Z-GP-EPI, effectively releases EPI after incubation with FAPα . This suggests that this compound can be used to form prodrugs that are activated by FAPα, thereby delivering anti-tumor drugs in a targeted manner .
Pharmacokinetics
As a prodrug, this compound is expected to improve the pharmacokinetic profile of the drug it is combined with by enhancing its stability and bioavailability .
Result of Action
The result of the action of this compound, when used to form a prodrug like Z-GP-EPI, is the targeted delivery of an anti-tumor drug. This results in similar anti-tumor effects as the free drug, but with potentially reduced side effects . For instance, Z-GP-EPI showed similar anti-tumor effects as free EPI in tumor-bearing mice, but without visible cardiotoxic side effects .
Action Environment
The action of this compound is influenced by the presence of FAPα, which is overexpressed in tumor cells . This allows for the targeted delivery of anti-tumor drugs to tumor cells, thereby potentially improving the efficacy and safety of the treatment . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Z-Gly-Pro-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in proteomics research
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been used in the formation of new targeted anti-tumor drugs, showing anti-tumor activity in tumor cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It has been used in the formation of a new targeted drug named Z-GP-EPI, which can effectively release EPI after incubation with FAPα, showing similar in vitro anti-tumor effects with EPI in FAPα overexpressed tumor cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to be stable at 4° C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving 4T1 tumor-bearing nude mice, Z-GP-EPI, a drug formed by combining EPI with this compound, showed similar anti-tumor effects to free EPI, but without visible cardiotoxic side effects .
特性
IUPAC Name |
(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUKZKYDJMGJDC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292362 | |
| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160-54-9 | |
| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Z-Gly-Pro?
A1: Z-Gly-Pro serves as a substrate for prolyl endopeptidase (PEP, also known as prolyl oligopeptidase), a serine protease that cleaves peptide bonds on the carboxyl side of proline residues. [, , , , ]
Q2: How does Z-Gly-Pro interact with prolyl endopeptidase?
A2: Z-Gly-Pro binds to the active site of prolyl endopeptidase, positioning the Pro-X bond for cleavage. [, ] Kinetic studies suggest that at least five subsites (S3 to S2') are involved in the enzyme-substrate interaction, with high stereospecificity observed at S2, S1, and S1'. [, , ]
Q3: What are the downstream effects of prolyl endopeptidase inhibition by compounds like Z-Gly-Pro?
A3: Prolyl endopeptidase plays a role in the maturation and degradation of various bioactive peptides, including neuropeptides and peptide hormones. [] Inhibiting this enzyme can affect the levels and activity of these peptides, potentially influencing physiological processes such as memory, learning, and blood pressure regulation. [, , , ]
Q4: What is the molecular formula and weight of Z-Gly-Pro?
A4: While not explicitly stated in the provided research, the molecular formula can be deduced as C14H16N2O5 based on its structure (Benzyloxycarbonyl-Glycine-Proline). The molecular weight is calculated to be 292.29 g/mol.
Q5: Is there any spectroscopic data available for Z-Gly-Pro?
A6: A study employing mass-selected vibrationally resolved electronic spectroscopy and IR-UV double resonance spectroscopy, combined with quantum chemistry calculations, characterized the structures and conformational preferences of Z-Gly-Pro. [] The research identified two conformers: one with an extended β-strand structure stabilized by C5 hydrogen-bonding and another folded through O-H⋯π interaction. []
Q6: Is there information available regarding the material compatibility of Z-Gly-Pro?
A6: The provided research primarily focuses on Z-Gly-Pro's interactions with enzymes and its use in biochemical assays. Information regarding its compatibility with various materials is not explicitly discussed.
Q7: What is known about the stability of Z-Gly-Pro under different conditions?
A7: Although specific details about Z-Gly-Pro's stability are limited in the provided research, its use in various biochemical assays suggests stability under typical assay conditions (aqueous solutions, moderate temperatures, and physiological pH).
Q8: What is the primary application of Z-Gly-Pro in research?
A9: Z-Gly-Pro is primarily used as a substrate for studying the activity and inhibition of prolyl endopeptidase (PEP). [, , , , ] This enzyme is implicated in various physiological processes, and understanding its function is crucial for developing potential therapeutic agents. [, , , ]
Q9: What other applications does Z-Gly-Pro have in scientific research?
A9: Beyond prolyl endopeptidase research, Z-Gly-Pro has been used:
- In affinity chromatography: To purify prolyl endopeptidase by exploiting its specific binding affinity for the dipeptide. []
- In studying the substrate specificity of other peptidases: To differentiate them from prolyl endopeptidase based on their ability to cleave Z-Gly-Pro. [, , ]
- In investigating the mechanism of action of other proline-specific enzymes: For example, in a study examining the C-terminal peptidyl-L-proline hydrolase activity of Aspergillus acid carboxypeptidase. []
Q10: Have computational methods been used to study Z-Gly-Pro and its interactions?
A11: Yes, computational chemistry techniques, specifically natural bond orbital and noncovalent interaction calculations, were employed to validate the noncovalent interactions observed in the experimentally determined structures of Z-Gly-Pro. []
Q11: How does modifying the structure of Z-Gly-Pro affect its interaction with prolyl endopeptidase?
A11: While the provided research does not delve into detailed SAR studies for Z-Gly-Pro itself, it highlights the importance of specific structural features for prolyl endopeptidase substrate recognition and binding:
- Proline at the P1 position: A proline residue at the P1 position (the residue contributing the carbonyl group of the scissile bond) is crucial for prolyl endopeptidase activity. [, , ]
- Influence of the P2' residue: The nature of the P2' residue (the residue immediately following the proline) can influence the rate of hydrolysis by prolyl endopeptidase. [, ]
- Size limitations: Prolyl endopeptidase exhibits size limitations for its substrates, typically cleaving peptides with a maximum size of around 3 kDa. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



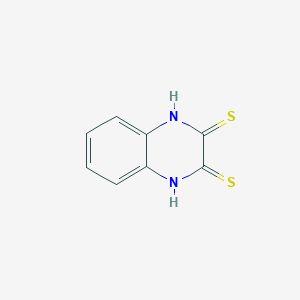
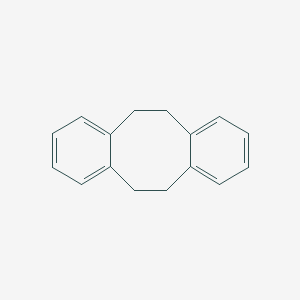

![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)
